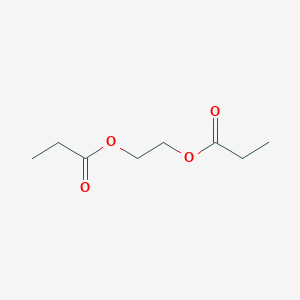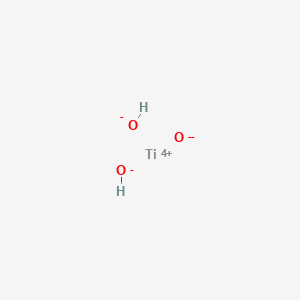
Titanium dihydroxide oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium dihydroxide oxide, also known as titanium(IV) bis(ammonium lactato) dihydroxide, is a compound of titanium that has garnered significant interest due to its unique properties and versatile applications. This compound is often used as a precursor in the synthesis of titanium dioxide, which is widely utilized in various industrial and scientific fields.
Mecanismo De Acción
Target of Action
Titanium dihydroxide oxide, also known as oxygen(2-);titanium(4+);dihydroxide, is a compound that primarily targets various biochemical and physical processes. It is frequently used to synthesize TiO2 . In the biomimetic synthesis of TiO2, it can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . Thus, proteins or other biomolecules can be used as a template in aqueous systems for the synthesis of TiO2 from this compound .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. There is evidence that this compound is in equilibrium with TiO2 . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− . This equilibrium depends on the polarity of the solvent . In solutions of this compound at basic pH, condensation reactions are promoted to form a gel containing anatase nanoparticles . If the solutions are acidic, monodisperse anatase nanoparticles of approximately 5 nm were observed .
Biochemical Pathways
The compound affects various biochemical pathways. It is involved in the synthesis of TiO2, which has a wide range of applications in photocatalysis, the pharmaceutical industry, and food processing sectors . Its practical uses stem from its dual feature to act as both a semiconductor and light scatterer .
Pharmacokinetics
It is known that the compound’s properties and effects can be influenced by concentration, time, ph, and several ions .
Result of Action
The result of the compound’s action is the formation of TiO2, which has a wide range of industrial and commercial applications . The compound’s action can lead to the formation of anatase nanoparticles, which have significant applications in various industries .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s equilibrium with TiO2 depends on the polarity of the solvent . Also, the formation of anatase nanoparticles is promoted in basic pH solutions . Therefore, the compound’s action must be considered in the context of its environment.
Análisis Bioquímico
Biochemical Properties
Titanium Dihydroxide Oxide is used as a precursor for the biomimetic synthesis of TiO2 . It can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . This allows proteins or other biomolecules to be used as a template in aqueous systems for the synthesis of TiO2 from this compound .
Cellular Effects
Studies on Titanium Dioxide nanoparticles, which can be synthesized from this compound, have shown that they can accumulate in various organs such as the lungs, alimentary tract, liver, heart, spleen, kidneys, and cardiac muscle after inhalation or oral exposure . They can also disturb glucose and lipid homeostasis in mice and rats .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to form Titanium Dioxide . This process is influenced by the concentration, time, pH, and several ions . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability over time. It contains particles of 18.6 ± 7.3 nm in size, and if it is diluted with deionized water, the particles reach a size of 5.2 ± 1.7 nm . This suggests that intermolecular interactions form polymers of titanium lactate complexes reversibly, reaching equilibrium after 10 hours .
Dosage Effects in Animal Models
Studies on Titanium Dioxide nanoparticles have shown that they can produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer .
Metabolic Pathways
It is known that it hydrolyses to form Titanium Dioxide .
Transport and Distribution
It is known that it hydrolyses to form Titanium Dioxide , which can accumulate in various organs after inhalation or oral exposure .
Subcellular Localization
Studies on Titanium Dioxide nanoparticles, which can be synthesized from this compound, have shown that they can be located in the cytosol near the nucleus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Titanium dihydroxide oxide can be synthesized through various methods, including sol-gel processes, hydrothermal synthesis, and electrospinning. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by hydrolysis to form this compound . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale hydrothermal methods. This involves mixing titanium(IV) chloride with ammonium lactate and subjecting the mixture to high temperatures and pressures in an autoclave. The resulting product is then purified and dried to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Titanium dihydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light . Reduction reactions can convert it back to titanium(III) compounds under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions to achieve reduction.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2)
Reduction: Titanium(III) compounds
Substitution: Titanium phosphate or titanium sulfate complexes
Aplicaciones Científicas De Investigación
Titanium dihydroxide oxide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Titanium dioxide (TiO2): The most common and widely studied titanium compound, known for its photocatalytic properties and use in various applications.
Titanium(IV) chloride (TiCl4): A precursor to titanium dioxide and other titanium compounds, used in the production of titanium metal and as a catalyst.
Titanium(III) chloride (TiCl3): Used in organic synthesis and as a reducing agent.
Uniqueness: Titanium dihydroxide oxide is unique due to its ability to serve as a versatile precursor for the synthesis of various titanium-based materials. Its stability in aqueous solutions and compatibility with biomolecules make it particularly valuable for applications in biology and medicine .
Propiedades
Número CAS |
12026-28-7 |
|---|---|
Fórmula molecular |
H2O3Ti |
Peso molecular |
97.881 g/mol |
Nombre IUPAC |
dihydroxy(oxo)titanium |
InChI |
InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |
Clave InChI |
ZDNBCKZJXCUXCR-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[O-2].[Ti+4] |
SMILES canónico |
O[Ti](=O)O |
Key on ui other cas no. |
12026-28-7 |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Sinónimos |
metatitanic acid titanium dihydroxide oxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


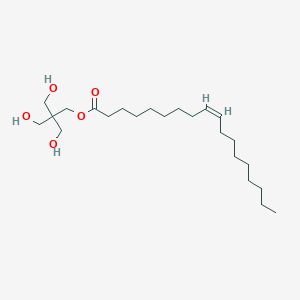
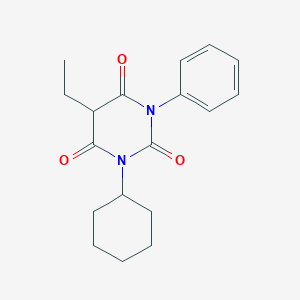
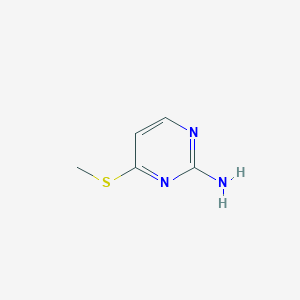



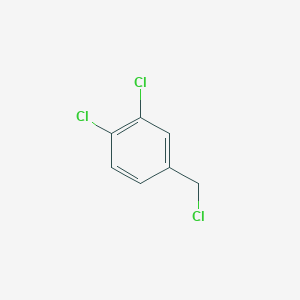

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)

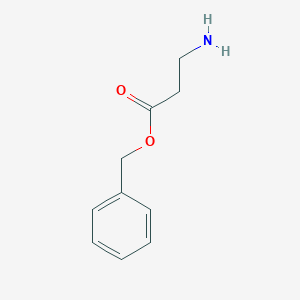

![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
